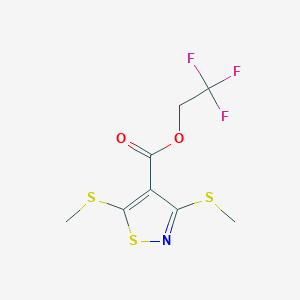![molecular formula C19H15N3O4 B11564022 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11564022.png)
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the condensation of 4-nitrobenzohydrazide with 1-hydroxy-2-naphthaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation.
Purification: After the reaction is complete, the product is typically purified by recrystallization from ethanol or another suitable solvent to obtain the pure hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-aminobenzohydrazide: Contains an amino group instead of a nitro group, which can affect its reduction and substitution reactions.
Uniqueness
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both the hydroxynaphthalene and nitrobenzohydrazide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H15N3O4 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-12(16-11-8-13-4-2-3-5-17(13)18(16)23)20-21-19(24)14-6-9-15(10-7-14)22(25)26/h2-11,23H,1H3,(H,21,24)/b20-12+ |
InChI-Schlüssel |
UQUUDJVXKCAOTB-UDWIEESQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563939.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11563941.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11563945.png)

![2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol](/img/structure/B11563955.png)
![2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11563956.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B11563963.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate](/img/structure/B11563967.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11563971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11563989.png)
![2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11563998.png)
![5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564003.png)

![2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol](/img/structure/B11564016.png)
